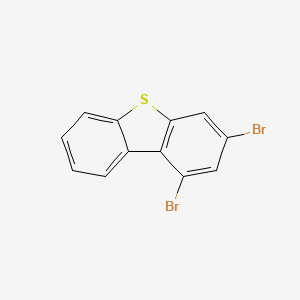

1,3-dibromoDibenzothiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H6Br2S |

|---|---|

Molecular Weight |

342.05 g/mol |

IUPAC Name |

1,3-dibromodibenzothiophene |

InChI |

InChI=1S/C12H6Br2S/c13-7-5-9(14)12-8-3-1-2-4-10(8)15-11(12)6-7/h1-6H |

InChI Key |

HWNAUXQTXPYPRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dibromodibenzothiophene and Its Derivatives

Direct Halogenation Strategies for Dibenzothiophene (B1670422)

The direct bromination of dibenzothiophene is a primary method for introducing bromine atoms onto its aromatic core. However, the inherent electronic properties of the dibenzothiophene molecule heavily influence the position of substitution, making the synthesis of specific isomers like 1,3-dibromodibenzothiophene a significant chemical challenge. Electrophilic aromatic substitution on the neutral dibenzothiophene molecule preferentially occurs at the 2- and 8-positions due to the directing effects of the sulfur atom and the fused ring system. thieme-connect.deuobasrah.edu.iq

Electrophilic Aromatic Substitution for Regioselective Bromination

Electrophilic aromatic substitution (SEAr) is the fundamental mechanism governing the bromination of dibenzothiophene. In this reaction, an electrophilic bromine species attacks the electron-rich aromatic rings. The regioselectivity of this attack is dictated by the stability of the intermediate carbocation (the arenium ion or sigma complex). For the dibenzothiophene scaffold, theoretical and experimental data indicate that the positions most susceptible to electrophilic attack are the 2- and 8-positions. thieme-connect.desmolecule.com The sulfur atom, despite its electronegativity, acts as an ortho-, para-director through resonance, contributing to the stabilization of the positive charge at these positions.

Achieving substitution at the 1- and 3-positions via direct electrophilic attack on the parent dibenzothiophene is not a favored pathway under standard bromination conditions. thieme-connect.de Syntheses targeting these positions typically require alternative strategies, such as modifying the electronic nature of the substrate or using more complex, multi-step synthetic routes. thieme-connect.de

Optimization of Reaction Conditions for Isomer Specificity

While direct bromination of dibenzothiophene predominantly yields the 2,8-dibromo isomer, the optimization of reaction conditions is crucial for maximizing the yield of the desired product and minimizing the formation of other isomers. Key parameters that can be adjusted include the choice of brominating agent, solvent, temperature, and the use of catalysts.

For instance, the reaction of dibenzothiophene with bromine (Br₂) in a solvent like chloroform (B151607) is a common method for producing 2,8-dibromodibenzothiophene (B47624). ossila.comsci-hub.se Alternative brominating agents, such as N-Bromosuccinimide (NBS), can offer different selectivity profiles, especially when the reactivity of the substrate is altered, for example, by oxidation of the sulfur atom. smolecule.comacs.org The control over reaction parameters is essential for achieving high isomer specificity in the synthesis of halogenated dibenzothiophenes.

Synthesis of Oxidized Forms: Dibromodibenzothiophene S,S-Dioxides

A pivotal strategy for altering the regioselectivity of bromination involves the oxidation of the sulfur atom in the dibenzothiophene core to a sulfone (S,S-dioxide). This modification profoundly changes the electronic properties of the molecule, deactivating the ring system towards electrophilic attack and redirecting substitution to the 3- and 7-positions. thieme-connect.debangor.ac.uk

Bromination of Dibenzothiophene S,S-Dioxide

The synthesis of 3,7-dibromodibenzothiophene S,S-dioxide is a well-established procedure that serves as a key route to access 3- and 7-substituted dibenzothiophenes. mdpi.comresearchgate.net The strong electron-withdrawing nature of the sulfone group directs incoming electrophiles to the positions meta to it, namely the 3- and 7-positions.

A widely used method involves the bromination of dibenzothiophene S,S-dioxide with N-bromosuccinimide (NBS) in concentrated sulfuric acid. smolecule.comacs.orgbangor.ac.uk This reaction proceeds with high regioselectivity, yielding the 3,7-dibromo derivative as the major product. The product's low solubility often facilitates its separation from other isomers and by-products. bangor.ac.uk Once the 3,7-dibromo pattern is established, further functionalization can be explored. For example, the nitration of 3,7-dibromodibenzothiophene S,S-dioxide has been shown to occur at the 1-position, opening a pathway to asymmetrically substituted compounds like 1-amino-3,7-dibromodibenzothiophene-S,S-dioxide. bangor.ac.uk

Table 1: Synthesis of 3,7-Dibromodibenzothiophene S,S-Dioxide

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Dibenzothiophene S,S-dioxide | N-Bromosuccinimide (NBS), conc. H₂SO₄ | Room temperature | ~78% | bangor.ac.uk |

| Dibenzothiophene S,S-dioxide | N-Bromosuccinimide (NBS), conc. H₂SO₄ | 0–5°C to room temp, 24h | 86–89% | smolecule.com |

| Dibenzothiophene S,S-dioxide | Bromine, Acetic Acid | Not specified | Not specified | mdpi.comresearchgate.net |

Post-Bromination Oxidation of Dibromodibenzothiophene to Sulfone

An alternative route to dibromodibenzothiophene S,S-dioxides involves first performing the bromination on the neutral dibenzothiophene and then oxidizing the resulting dibromo-derivative. This approach is particularly relevant for isomers that are readily formed by direct bromination, such as 2,8-dibromodibenzothiophene.

The oxidation of the sulfur atom to a sulfone can be effectively achieved using various oxidizing agents. A common and efficient method is the use of hydrogen peroxide (H₂O₂) in glacial acetic acid. ossila.comnih.govjove.com This reaction is typically carried out at elevated temperatures and can provide high yields of the corresponding 2,8-dibromodibenzothiophene S,S-dioxide. nih.govjove.com This two-step sequence—bromination followed by oxidation—provides access to a different set of isomeric sulfones compared to the direct bromination of the pre-formed sulfone.

Table 2: Post-Bromination Oxidation of 2,8-Dibromodibenzothiophene

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2,8-Dibromodibenzothiophene | Hydrogen peroxide (30%), Glacial acetic acid | Reflux, 2h | 85% | nih.gov |

Advanced Synthetic Routes to Derivatized Dibromodibenzothiophenes

Dibromodibenzothiophenes and their S,S-dioxides are valuable building blocks in organic synthesis, serving as precursors for more complex and functionalized molecules. The bromine atoms act as versatile handles for a variety of cross-coupling reactions, enabling the construction of novel materials for applications in organic electronics and beyond.

Advanced synthetic routes often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, to form new carbon-carbon and carbon-heteroatom bonds.

Stille Coupling: 3,7-Dibromodibenzothiophene-S,S-dioxide can be coupled with organostannanes, like 5-trimethylstannyl-5′-hexyl-2,2′-bithiophene, in the presence of a palladium catalyst to synthesize novel donor-acceptor oligomers for organic field-effect transistors. mdpi.com

Suzuki-Miyaura Coupling: This reaction is used to couple bromo-derivatives of dibenzothiophene with boronic acids. For example, 2,8-dipyrazolyldibenzothiophene can undergo further bromination and subsequent Suzuki-Miyaura reaction to furnish conjugated small molecules. rsc.org

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction has been used to synthesize emitters for thermally-activated delayed fluorescence (TADF). 2,8-Dibromodibenzothiophene-S,S-dioxide can be coupled with amines like phenothiazine (B1677639) or carbazole (B46965) derivatives to create advanced optoelectronic materials. nih.gov

These advanced methods highlight the synthetic utility of dibromodibenzothiophenes, allowing for the precise construction of complex molecular architectures with tailored electronic and photophysical properties.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. For derivatives of this compound, these reactions are pivotal in creating extended π-conjugated systems and donor-acceptor molecules for applications in organic electronics.

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organohalide, is a widely employed method for synthesizing biaryl compounds, conjugated oligomers, and polymers. stmcc.incore.ac.uk In the context of dibenzothiophene chemistry, this reaction is used to couple brominated dibenzothiophene units with various boronic acids or esters to extend the π-conjugation. researchgate.net

For instance, this compound can be coupled with arylboronic acids to create complex structures. A patented procedure describes the reaction of this compound with 2-N-phenylcarbazole-3-boronic acid in the presence of a palladium catalyst, bis(triphenylphosphine)palladium(II) chloride, and a base to form a new C-C bond. google.com Such reactions are fundamental for building materials for organic electroluminescent devices. google.com The general strategy often involves the polycondensation of a dibrominated monomer with a diboronic ester monomer to yield high molecular weight polymers. nycu.edu.tw These materials are of interest for applications in polymer light-emitting diodes (PLEDs). nycu.edu.tw

Detailed research findings have demonstrated the synthesis of various 2,8-diaryl-dibenzothiophene derivatives via Suzuki coupling, highlighting the versatility of this method in tuning the electronic properties of the final molecules by introducing different substituents. core.ac.uk Similarly, 2,8-dibromodibenzothiophene has been coupled with 4-formyl phenyl boronic acid to produce derivatives for organic electronics. stmcc.in

Table 1: Example of Suzuki Coupling Reaction Conditions

| Reactants | Catalyst | Base | Solvent | Product Type | Ref. |

|---|---|---|---|---|---|

| This compound, 2-N-phenylcarbazole-3-boronic acid | Bis(triphenylphosphine)palladium(II) chloride | Sodium tetraborate | THF/Water | Substituted dibenzothiophene | google.com |

| 2,8-dibromodibenzothiophene, 4-formyl phenyl boronic acid | Not specified | Not specified | Not specified | Di-substituted dibenzothiophene | stmcc.in |

The Stille reaction provides another powerful tool for C-C bond formation, coupling an organotin compound with an organohalide. wikipedia.org This reaction is particularly useful for synthesizing complex molecules, including those with thiophene-bridged architectures, due to the stability of organostannanes to air and moisture. wikipedia.org The general mechanism involves the oxidative addition of the organohalide to a Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org

While direct examples of Stille coupling with this compound are not prevalent in the provided sources, the principles can be applied. The synthesis of related structures, such as binuclear platinum(II) complexes, has been achieved through the double transmetalation of 4,6-bis(trimethylstannyl)dibenzothiophene, a process mechanistically related to the transmetalation step in the Stille cycle. This demonstrates the utility of organotin derivatives of dibenzothiophene in metal-mediated coupling reactions. The reaction can be accelerated by the use of sterically hindered, electron-rich phosphine (B1218219) ligands and additives like copper(I) iodide. harvard.edu

Table 2: Key Steps in the Stille Catalytic Cycle

| Step | Description |

|---|---|

| Oxidative Addition | The organohalide (R²-X) adds to the Pd(0) catalyst, forming a Pd(II) complex. |

| Transmetalation | The organic group (R¹) from the organotin reagent (R¹-Sn(Alkyl)₃) is transferred to the Pd(II) complex, displacing the halide. |

| Reductive Elimination | The two organic groups (R¹ and R²) are eliminated from the palladium, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst. |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgnih.gov This reaction is of paramount importance for constructing donor-acceptor (D-A) architectures, where an electron-donating amine group is coupled to an electron-accepting aryl unit, such as dibenzothiophene. libretexts.orgorganic-chemistry.org The reaction mechanism proceeds through oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and reductive elimination of the resulting aryl amine. wikipedia.orgchemeurope.com

This methodology allows for the synthesis of aryl amines from a wide variety of aryl halides and primary or secondary amines. organic-chemistry.org The choice of phosphine ligand is critical for the reaction's success, with various generations of catalysts developed to expand the substrate scope and improve reaction conditions. wikipedia.org For instance, 2,8-dibromodibenzothiophene 5,5-dioxide can undergo Buchwald-Hartwig cross-coupling reactions with secondary amines, demonstrating the applicability of this method to functionalize the dibenzothiophene core and create materials for pharmaceutical chemistry. smolecule.com The resulting C-N coupled products are crucial intermediates in materials science and medicinal chemistry. nih.gov

Oxidative Addition Reactions for Metal Complex Formation

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex with a low oxidation state is oxidized by the addition of a substrate, typically resulting in an increase of the metal's oxidation state and coordination number by two. libretexts.org This process is key for the formation of metal complexes involving the dibenzothiophene scaffold.

A notable example is the double oxidative addition of a platinum(0) species to a dihaloaromatic compound. Specifically, the reaction of two equivalents of [Pt(PEt₃)₄] with 4,6-dibromodibenzothiophene results in the formation of a unique binuclear platinum(II) complex, trans,trans-[(μ-DBT-1κC⁴:2κC⁶){PtBr(PEt₃)₂}₂]. In this reaction, the platinum(0) center inserts into the two C-Br bonds of the dibenzothiophene, demonstrating the first double oxidative addition of platinum(0) to a heteroaromatic compound. Such reactions are crucial for creating well-defined organometallic structures with potential applications in catalysis and materials science. The oxidative addition is generally favored for electron-rich metal centers and is more common for third-row transition metals like platinum due to the formation of stronger metal-ligand bonds. libretexts.org

Table 3: Example of a Double Oxidative Addition Reaction

| Dibenzothiophene Substrate | Metal Reagent | Product | Key Feature | Ref. |

|---|

Metalation and Subsequent Functionalization of the Dibenzothiophene Core

Metalation, particularly lithiation, followed by quenching with an electrophile, is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.net This approach allows for the introduction of various functional groups onto the dibenzothiophene core that may not be accessible through other means.

For example, 4,6-disubstituted dibenzothiophenes can be prepared by the dilithiation of dibenzothiophene, followed by quenching with electrophiles like chlorotrimethylsilane (B32843) or chlorotrimethylstannane. The resulting 4,6-bis(trimethylsilyl)dibenzothiophene can then be treated with bromine to produce 4,6-dibromodibenzothiophene. This indirect method highlights how metalation can be a key step in preparing specific halogenated isomers. While this example focuses on the 4,6-positions, similar strategies could be envisioned for the functionalization at other positions, including C1 and C3, depending on the directing effects of existing substituents and the metalating agent used. The use of specialized metalating agents, such as TMP-bases (TMP=2,2,6,6-tetramethylpiperidyl), can offer high regioselectivity in the deprotonation of functionalized heterocycles. researchgate.net This approach, often termed C-H activation or functionalization, provides a complementary route to cross-coupling reactions for elaborating the core structure. organic-chemistry.org

Computational and Theoretical Investigations of Dibromodibenzothiophene Systems

Quantum Chemical Approaches for Electronic Structure Elucidation

Quantum chemical methods are fundamental to understanding the intrinsic properties of 1,3-dibromodibenzothiophene at the molecular level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used tool for predicting the ground-state properties of molecules. sci-hub.se For dibenzothiophene (B1670422) derivatives, DFT calculations, often at the B3LYP/6-31G(d,p) level, are employed to determine optimized molecular geometries and frontier molecular orbital distributions. frontiersin.org In studies of related dibenzothiophene-S,S-dioxide chromophores, DFT calculations have been used to gain insight into the frontier molecular orbitals, with calculations carried out using the Gaussian 09 package at the B3LYP/6-31G(d) basis set. sci-hub.se To simplify such calculations, bulky alkyl side chains are often replaced by methyl groups. sci-hub.se

These calculations can reveal that the highest occupied molecular orbitals (HOMOs) are primarily located on electron-rich units, while the lowest unoccupied molecular orbitals (LUMOs) are confined to electron-deficient parts of the molecule, indicating intramolecular charge transfer. sci-hub.se For instance, in a study on a 2,8-disubstituted dibenzothiophene derivative, the optimized geometry was ensured to be a minimum on the potential energy surface by performing vibrational frequency calculations that showed no imaginary frequencies. sci-hub.se

Table 1: Example of DFT Calculation Parameters for Dibenzothiophene Derivatives

| Parameter | Value |

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP sci-hub.sefrontiersin.org, PBEPBE sci-hub.se |

| Basis Set | 6-31G(d,p) frontiersin.org, 6-31G(d) sci-hub.se, 6-311G++(2d,2p) sci-hub.se |

| Software | Gaussian 09 sci-hub.sefrontiersin.org |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. sci-hub.se The energy difference between the HOMO and LUMO levels, known as the band gap, is a key parameter for organic electronic materials. sci-hub.se

For a synthesized 2,8-di-(4-formylphenyl)dibenzothiophene, theoretical calculations yielded HOMO and LUMO energy levels of -5.44 eV and -2.97 eV, respectively, resulting in a calculated band gap of 2.98 eV. sci-hub.se The distribution of these orbitals is also significant; in many donor-acceptor systems, the HOMO and LUMO are spatially separated, which is a characteristic of charge-transfer compounds. scispace.com For example, in certain dibenzothiophene-based luminogens, the HOMOs are localized on the donor moieties (like phenoxazine (B87303) or phenothiazine) and the LUMOs on the acceptor moieties (dibenzothiophene-S,S-dioxide or diphenylsulfone). scispace.com This separation is influenced by the dihedral angles between the donor and acceptor planes. scispace.com

The HOMO level, in particular, indicates the molecule's oxidation stability, with lower-lying HOMO levels suggesting higher stability. sci-hub.se Experimental techniques like cyclic voltammetry can be used to determine the HOMO level, which can then be compared with theoretical predictions. sci-hub.se

Table 2: Theoretical and Experimental Electronic Properties of a Dibenzothiophene Derivative

| Property | Theoretical Value (eV) | Experimental Value (eV) |

| HOMO Energy | -5.44 sci-hub.se | -5.52 sci-hub.se |

| LUMO Energy | -2.97 sci-hub.se | -2.61 sci-hub.se |

| Band Gap (Eg) | 2.98 sci-hub.se | 2.91 sci-hub.se |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules, such as electronic absorption spectra. sci-hub.se By performing TD-DFT calculations on the optimized ground-state geometry, one can determine vertical excitation energies and simulate the electronic absorption spectra for singlet-singlet transitions. sci-hub.se

For the 2,8-di-(4-formylphenyl)dibenzothiophene molecule, TD-DFT calculations were performed using the PBEPBE functional with the 6-311G++(2d,2p) basis set to predict its electronic absorption spectrum. sci-hub.se The calculations often incorporate a solvent model, such as the Conductor-like Polarizable Continuum Model (CPCM), to account for the influence of the solvent on both the ground and excited states. sci-hub.se The theoretical absorption spectrum can then be compared with experimental UV-Vis absorption spectra. For instance, the theoretical calculations for the aforementioned dibenzothiophene derivative were in good agreement with the experimental optical band gap of 2.91 eV. sci-hub.se In other studies on donor-acceptor molecules containing a dibenzothiophene-S,S-dioxide acceptor, TD-DFT calculations have been used to simulate absorption spectra and understand the nature of the electronic transitions. worktribe.com

Theoretical Prediction of Spectroscopic Signatures

Computational methods are instrumental in predicting and interpreting the spectroscopic fingerprints of molecules. aps.org First-principles calculations can provide insights into various spectroscopic techniques. aps.org For instance, DFT calculations can be used to assign Raman peaks to specific molecular vibrations. pnas.org In a study of a compound synthesized from 3,7-dibromodibenzo[b,d]thiophene-5,5-dioxide, DFT was used to validate that a Raman peak at 3,060 cm⁻¹ corresponded to C–H bond stretching and a peak at 103 cm⁻¹ corresponded to C–O–C bond bending. pnas.org

Furthermore, theoretical calculations can predict how spectroscopic signatures change under different conditions, such as temperature or pressure. aps.org Techniques like near-edge X-ray absorption fine structure (NEXAFS) spectroscopy probe the electronic transitions from core levels to unoccupied molecular orbitals, and theoretical support is often crucial for the correct interpretation of these experimental data. acs.org

Modeling of Charge Transport Characteristics in Extended Systems

Understanding charge transport is critical for designing organic electronic devices. researchgate.net Various theoretical models have been developed to describe charge transport in organic semiconductors, including band-like transport and hopping models. researchgate.net A multiscale approach is often necessary, combining molecular dynamics simulations to characterize the molecular structure, electronic structure calculations to determine the electronic properties, and a transport theory to simulate charge movement. aps.org

For organic semiconductors, charge transport can be modeled using time-dependent nonequilibrium Green's functions (TD-NEGF) theory. aps.org This approach considers the impact of both static and dynamic disorder on the transport properties. aps.org The electronic structure part of these simulations often involves calculating the HOMO and LUMO energies, as these orbitals are typically the most relevant for charge transport. aps.org The planar structure of dibenzothiophene is favorable for intermolecular interactions, which can facilitate excellent charge migration. sci-hub.se

Kinetic Monte Carlo (KMC) simulations, combined with quantum chemical calculations, are another powerful tool to predict charge carrier mobilities. mdpi.com These simulations can correlate the nanostructure of the material, such as backbone clustering and the presence of "tie-chains," with the efficiency of charge transport. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The spatial arrangement of atoms in a molecule, or its conformation, can significantly influence its properties and function. nih.gov Conformational analysis involves studying the energy changes that occur during rotations around single bonds. For complex molecules, computational methods are essential to explore the potential energy surface and identify stable conformers. pnas.org

In a study of a derivative of 3,7-dibromodibenzo[b,d]thiophene-5,5-dioxide, changes in molecular conformation upon heating were investigated. pnas.org It was found that while some intramolecular dihedral angles changed significantly during a phase transition, the dihedral angle between the phenyl rings remained almost unchanged, suggesting that the rotation of these rings was not the primary driver of the transition. pnas.org

Computational Studies on Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, or crystal packing, is governed by a complex interplay of non-covalent intermolecular interactions. Computational methods are instrumental in dissecting these interactions and predicting the most stable crystalline structures. For substituted dibenzothiophene-S,S-dioxide systems, which are structurally related to dibromodibenzothiophenes, computational analysis has been used to understand the forces driving crystal formation.

In a series of 1-substituted 3,7-dibromodibenzothiophene-S,S-dioxides, the crystal packing is influenced by a variety of intermolecular contacts. bangor.ac.uk While a quantitative ranking of these interactions requires detailed pairwise energy calculations, qualitative analysis of the crystal structures reveals the presence of several key interactions:

Halogen Bonds (Br...Br and H...Br): The bromine atoms can act as electrophilic regions (σ-holes) and interact with nucleophilic sites on adjacent molecules.

For derivatives of 3,7-dibromodibenzo[b,d]thiophene-5,5-dioxide, single-crystal X-ray diffraction (SCXRD) analysis has been complemented by computational studies to understand crystal morphology. pnas.org These studies have shown that abundant C−H···π interactions and C−H···O hydrogen bonds between molecules guide the crystal growth, often resulting in specific morphologies like strip-like crystals. pnas.org In one such derivative, these interactions were found to be crucial for its dynamic mechanical properties. pnas.orgpnas.org Upon heating, changes in the lengths and angles of these C-H...O hydrogen bonds, along with C-H...π interactions, were observed during a phase transition. pnas.org

The aggregation of molecules in the solid state, driven by these intermolecular forces, can lead to significant changes in photophysical properties compared to the solution state, such as broadened and red-shifted absorption and emission spectra. sci-hub.se

Table 1: Key Intermolecular Interactions in Substituted Dibenzothiophene Crystals

| Interaction Type | Description | Relevant Systems |

| Halogen Bonding | Interactions involving bromine atoms (e.g., Br...Br, H...Br). | 1-substituted 3,7-dibromodibenzothiophene-S,S-dioxides. bangor.ac.uk |

| C-H...O Hydrogen Bonds | Weak hydrogen bonds involving the oxygen of the sulfone group. | Derivatives of 3,7-dibromodibenzo[b,d]thiophene-5,5-dioxide. pnas.org |

| C-H...π Interactions | Weak hydrogen bonds involving the aromatic π-system. | Derivatives of 3,7-dibromodibenzo[b,d]thiophene-5,5-dioxide. pnas.org |

Structure-Property Relationship Studies via Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone for establishing relationships between the chemical structure of dibromodibenzothiophene derivatives and their electronic and optical properties. sci-hub.sefrontiersin.orgnih.gov These studies are vital for the rational design of new materials for organic electronic devices like OLEDs and organic solar cells. worktribe.comresearchgate.net

Theoretical modeling provides preliminary insights into the electronic structure of these molecules. sci-hub.se Key parameters that are routinely calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the optical and electronic properties of the material. sci-hub.senih.gov

For instance, in a study of 2,8-di-(4-formylphenyl)dibenzothiophene, DFT calculations were performed to determine the HOMO and LUMO energy levels and the corresponding energy gap. sci-hub.se The calculated band gap was found to be in good agreement with the value determined experimentally from the optical absorption spectrum. sci-hub.se

Furthermore, computational studies can predict how substitutions on the dibenzothiophene core will affect its electronic properties. For a series of 2,8-p-diaryldibenzothiophene derivatives with different electron-donating or electron-withdrawing groups, a linear relationship was observed between the Hammett constant of the substituent and the experimentally determined HOMO energy level, a finding supported by DFT calculations. core.ac.uk This demonstrates the power of computational methods in predicting and explaining the electronic tuning of these molecules. core.ac.uk

In another example, DFT calculations on conjugated polymers containing dibenzothiophene units showed that increasing the conjugation length by incorporating thiophene (B33073) and bithiophene units leads to a decrease in the HOMO-LUMO gap. frontiersin.orgnih.gov The optimized molecular geometries from these calculations often reveal slightly twisted structures, and the dihedral angles between the constituent aromatic rings can be correlated with the degree of electronic conjugation. nih.gov

Table 2: Calculated Electronic Properties of a Dibenzothiophene Derivative

| Compound | Method | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Band Gap (eV) | Experimental Band Gap (eV) |

| 2,8-di-(4-formylphenyl)dibenzothiophene | DFT/PBEPBE/6-311G++(2d,2p) | -5.44 | -2.97 | 2.98 | 2.91 |

Data sourced from a study on a solution-processable dibenzothiophene derivative. sci-hub.se

These computational approaches allow for the pre-screening of candidate molecules and provide a fundamental understanding of the structure-property relationships that govern their performance in electronic applications.

Advanced Spectroscopic and Analytical Characterization Techniques in Dibromodibenzothiophene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 1,3-dibromodibenzothiophene. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Proton (¹H) and Carbon (¹³C) NMR Spectral Interpretation

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used to characterize dibenzothiophene (B1670422) derivatives. The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of each proton and carbon atom.

In the ¹H NMR spectrum of 3,7-dibromodibenzothiophene dioxide, a related compound, specific signals can be assigned to the protons on the dibenzothiophene core. For instance, the spectrum shows a doublet at δ 7.93 ppm corresponding to two protons, a multiplet at δ 7.77 ppm for another two protons, and a doublet at δ 7.63 ppm for the remaining two protons. rsc.org Similarly, for 2,8-dibromodibenzothiophene (B47624), the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) exhibits a doublet of doublets at δ 7.55 ppm, a doublet at δ 7.68 ppm, and another doublet at δ 8.20 ppm, each integrating to two protons.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. For 3,7-dibromodibenzothiophene dioxide, the ¹³C NMR spectrum reveals signals at δ 139.06, 137.29, 129.75, 125.74, 124.75, and 123.06 ppm. rsc.org In the case of 2,8-dibromodibenzothiophene, the carbon signals appear at δ 118.58, 124.16, 124.68, 130.26, 136.12, and 138.67 ppm in CDCl₃.

Table 1: ¹H and ¹³C NMR Data for Dibromodibenzothiophene Derivatives

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |

| 2,8-Dibromodibenzothiophene | CDCl₃ | 7.55 (dd), 7.68 (d), 8.20 (d) | 118.58, 124.16, 124.68, 130.26, 136.12, 138.67 | |

| 3,7-Dibromodibenzothiophene dioxide | CDCl₃ | 7.93 (d), 7.77 (m), 7.63 (d) | 139.06, 137.29, 129.75, 125.74, 124.75, 123.06 | rsc.org |

| 4,6-Dibromodibenzothiophene | CDCl₃ | 7.356 (t), 7.631 (dd), 8.050 (dd) | 116.37, 120.96, 126.16, 129.96, 137.07, 141.08 |

Note: d = doublet, dd = doublet of doublets, t = triplet, m = multiplet

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

For dibromodibenzothiophene derivatives, Electron Impact Mass Spectrometry (EI-MS) is commonly employed. The mass spectrum of 4,6-dibromodibenzothiophene shows a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 342, which corresponds to the molecular formula C₁₂H₆Br₂S. The spectrum also exhibits fragment ions resulting from the loss of one or both bromine atoms, such as [M-Br]⁺ at m/z 263 and [M-2Br]⁺ at m/z 182. Similarly, the EI-MS of 2,8-dibromodibenzothiophene shows a molecular ion at m/z 342 and a significant fragment at m/z 182, corresponding to the loss of two bromine atoms.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. For instance, the HRMS data for a derivative of dibenzothiophene dioxide confirmed its calculated molecular formula. rsc.org

Table 2: Mass Spectrometry Data for Dibromodibenzothiophene Derivatives

| Compound | Ionization Method | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) | Reference |

| 2,8-Dibromodibenzothiophene | EI-MS | 342 | 182 ([M-2Br]⁺), 149 ([M-2Br-SH]⁺) | |

| 4,6-Dibromodibenzothiophene | EI-MS | 342 | 263 ([M-Br]⁺), 182 ([M-2Br]⁺) |

Electrochemical Characterization through Cyclic Voltammetry (CV)

Cyclic voltammetry (CV) is an essential electrochemical technique for investigating the redox properties of molecules like this compound and its derivatives. It provides information on oxidation and reduction potentials, which are crucial for determining the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Determination of Redox Potentials and Electrochemical Reversibility

CV experiments involve scanning the potential of an electrode and measuring the resulting current. The resulting voltammogram shows peaks corresponding to oxidation and reduction events. The onset oxidation potential (E_onset) is used to calculate the HOMO energy level. For example, in a study of dibenzothiophene-based oligomers, the onset oxidation potential was found to be 1.11 eV, which was used to determine the HOMO level. mdpi.com

The reversibility of the redox processes is also assessed through CV. Reversible processes, where the oxidized or reduced species is stable, are important for applications in electronic devices. In some dibenzothiophene derivatives, reversible one- or two-electron oxidation processes are observed. nycu.edu.tw

Investigation of Electrochemical Stability and Doping Levels

The electrochemical stability of materials derived from this compound is critical for the long-term performance of electronic devices. CV can be used to assess this stability by subjecting the material to repeated redox cycles. For instance, the redox activity of a polymer based on dibenzothiophene, PDBT-Th, was maintained at 56% after 100 cycles, indicating good redox stability. nih.gov Increasing the conjugation length in related polymers significantly improved electrochemical stability, with some derivatives retaining up to 90% of their activity after 100 cycles. nih.gov

Doping, the intentional introduction of impurities to modify electrical properties, is a key process in organic electronics. The doping level, which is the fraction of doped polymer sites, can be influenced by various factors. escholarship.org In some cases, high doping levels can lead to a decrease in photocurrent due to dopant diffusion into the active layer. abo.fi For certain polythiophene derivatives, the ability to tolerate high doping loads (over 100 mol%) has been achieved, leading to high electrical conductivity. nih.gov The doping level in a dibenzothiophene-thiophene hybrid polymer was calculated to be different in various media, highlighting the influence of the environment on doping efficiency. researchgate.net

Table 3: Electrochemical Data for Dibenzothiophene Derivatives

| Compound/Polymer | Onset Oxidation Potential (E_onset, V) | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (Eg,cv, eV) | Reference |

| BDT(DBTOTTH)₂ | 1.11 | -5.51 | -3.22 | 2.29 | mdpi.com |

| PDBT-D | - | - | - | 2.26 | researchgate.net |

| PDBT-C | - | - | - | 2.18 | researchgate.net |

| DBT-Fu | 0.98 | - | - | - | electrochemsci.org |

| DBT-Th | 1.11 | - | - | - | nih.gov |

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are used to study the photophysical properties of this compound and its derivatives. These techniques provide information about the electronic transitions within the molecule and its ability to absorb and emit light.

UV-Vis absorption spectra show the wavelengths of light a molecule absorbs. edinst.com For a dibenzothiophene derivative, 2,8-di-(4-formylphenyl)dibenzothiophene, the absorption spectrum in chloroform solution spans from 295 to 360 nm, with a maximum at 315 nm. sci-hub.se In the solid state (thin film), the absorption is broader and red-shifted, with a maximum at 350 nm. sci-hub.se This red shift is often indicative of intermolecular interactions, such as π-π stacking, in the solid state. mdpi.com

Fluorescence emission spectra reveal the wavelengths of light emitted by a molecule after it has been excited by absorbing light. edinst.com The same 2,8-di-(4-formylphenyl)dibenzothiophene derivative exhibits bluish-violet emission in solution with a maximum at 414 nm. sci-hub.se In the solid state, the emission is shifted to a longer wavelength. sci-hub.se The difference between the absorption and emission spectra (Stokes shift) provides insights into the structural changes that occur in the excited state.

The optical band gap of a material can be estimated from the onset of its absorption spectrum. sci-hub.se For the aforementioned derivative, the optical band gap was calculated to be 2.91 eV. sci-hub.se

Table 4: Photophysical Data for a Dibenzothiophene Derivative

| Compound | Medium | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Optical Band Gap (Eg,opt, eV) | Reference |

| 2,8-di-(4-formylphenyl)dibenzothiophene | Chloroform | 315 | 414 | 2.91 | sci-hub.se |

| 2,8-di-(4-formylphenyl)dibenzothiophene | Thin Film | 350 | >414 | - | sci-hub.se |

Analysis of Optical Absorption Transitions and Optical Band Gaps

The study of optical absorption provides fundamental insights into the electronic transitions within a molecule. For dibenzothiophene derivatives, UV-visible spectroscopy is a primary tool to determine the wavelengths of maximum absorption (λmax) and to calculate the optical band gap (Eg).

While specific data for this compound is not extensively detailed in the reviewed literature, studies on related isomers and derivatives provide a comparative framework. For instance, a dibenzothiophene (DBT) derivative synthesized for organic electronics showed an absorption peak at 315 nm in solution and 350 nm in a thin film. sci-hub.se The shift to a longer wavelength (red-shift) in the solid state is indicative of intermolecular interactions, such as π-π stacking. mdpi.com The optical band gap for this derivative was calculated to be 2.91 eV. sci-hub.se

In a series of π-conjugated polymers based on dibenzothiophene, optical band gaps were observed to decrease as the conjugation length of the polymer chain increased, with values ranging from 2.59 eV down to 2.23 eV. nih.gov Similarly, a donor-acceptor oligomer containing dibenzothiophene-S,S-dioxide units exhibited an optical band gap of 2.25 eV, determined from its absorption onset. mdpi.comresearchgate.net The absorption spectrum of 4,6-dibromo-dibenzothiophene S-oxide in dichloromethane (B109758) showed absorption bands peaking at 332 nm and 278 nm. nih.gov These examples highlight how the electronic properties and band gaps of dibenzothiophene-based materials can be tuned through chemical modification.

Table 1: Optical Properties of Selected Dibenzothiophene Derivatives

| Compound/Polymer | State | λmax (nm) | Optical Band Gap (Eg) (eV) |

| DBT Derivative sci-hub.se | Solution | 315 | 2.91 |

| DBT Derivative sci-hub.se | Thin Film | 350 | 2.91 |

| PDBT-Th nih.gov | Film | - | 2.59 |

| PDBT-2Th:2Th nih.gov | Film | - | 2.23 |

| BDT(DBTOTTH)2 mdpi.comresearchgate.net | Film | - | 2.25 |

| (o-Br)2-DBTO nih.gov | Solution | 332, 278 | - |

Investigation of Fluorescence and Phosphorescence Emission Behavior

Fluorescence and phosphorescence spectroscopy are powerful techniques to probe the excited-state properties of molecules. These emission processes are central to applications in organic light-emitting diodes (OLEDs).

Detailed photophysical studies on various dibenzothiophene derivatives reveal important structure-property relationships. For example, a dibenzothiophene derivative was found to have a fluorescence emission maximum at 414 nm in solution, with a quantum yield of 11%. sci-hub.se In a study of 2,8-diaryl-dibenzothiophene derivatives, phosphorescence emission spectra were recorded for powder samples at 77 K to determine their triplet energy levels, a critical parameter for host materials in phosphorescent OLEDs. core.ac.uk

The solvent environment and molecular conformation can significantly impact emission properties. Research on donor-acceptor molecules incorporating a 2,8-dibenzothiophene-S,S-dioxide acceptor unit demonstrated the presence of thermally activated delayed fluorescence (TADF). worktribe.comacs.org This process, which harvests triplet excitons for light emission, is highly dependent on the molecular geometry and the small energy gap between the lowest singlet and triplet excited states. worktribe.comacs.org While these specific studies focused on the 2,8-isomer, the principles of how donor-acceptor architecture and conformational flexibility influence fluorescence and phosphorescence are broadly applicable to other isomers like this compound.

Table 2: Emission Properties of Selected Dibenzothiophene Derivatives

| Compound | State | Emission Max (nm) | Emission Type |

| DBT Derivative sci-hub.se | Solution | 414 | Fluorescence |

| 2,8-Diaryl-DBT Derivatives core.ac.uk | Powder (77K) | Varies | Phosphorescence |

| D-A-D molecule with 2,8-DBT-S,S-dioxide worktribe.comacs.org | Zeonex | Varies | Delayed Fluorescence |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering unparalleled insight into molecular structure and intermolecular interactions in the solid state.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular structure, including bond lengths, bond angles, and conformations. For 4,6-dibromodibenzo[b,d]thiophene (B1312096) 5-oxide, a compound closely related to the target molecule, SCXRD analysis confirmed its structure and revealed a significant out-of-plane bend, with an angle of 117° between the polycyclic plane and the S=O bond. nih.gov In another study on 4,6-dibromodibenzo[b,d]thiophene, crystallographic analysis provided exact geometric parameters, such as the non-bonding distance between the two bromine atoms (6.51 Å) and specific C-C-C bond angles which were larger than those in unsubstituted dibenzothiophene.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science as different polymorphs can exhibit distinct physical properties. nih.govunina.it The analysis of crystal packing motifs, such as herringbone or π-stacking, helps to explain these differences.

Studies on derivatives of dibenzothiophene and the related rubrene (B42821) have shown that molecular tuning can lead to unpredictable and diverse crystal packing arrangements. nih.gov For example, 3,7-di([1,1′-biphenyl]-4-yl)dibenzo[b,d]thiophene 5,5-dioxide, a derivative of 3,7-dibromodibenzothiophene sulfone, was found to crystallize as two different polymorphs, α and β, depending on the crystallization solvent. nih.govacs.org These polymorphs exhibited different thermal behaviors and were interconvertible through a phase transition. nih.govacs.org The analysis of these different packing motifs is crucial for establishing structure-property relationships that can guide the design of new materials with desired characteristics.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is an essential technique for evaluating the thermal stability of a compound by measuring its change in mass as a function of temperature. tainstruments.comsetaramsolutions.com This is particularly important for materials intended for use in electronic devices, which can generate heat during operation.

TGA determines the decomposition temperature (Td), often defined as the temperature at which 5% mass loss occurs. bangor.ac.uk For 4,6-dibromodibenzo[b,d]thiophene 5-oxide, TGA showed that the compound is thermally stable up to approximately 200 °C, a crucial parameter for its potential deposition via thermal evaporation. nih.gov Studies on polymers incorporating dibenzothiophene-S,S-dioxide units have demonstrated good thermal stability, with decomposition temperatures typically in the range of 377–423 °C. bangor.ac.uk Similarly, composites reinforced with natural fibers showed that their thermal degradation typically occurs in multiple stages, which can be analyzed by TGA to understand the stability of each component. mdpi.comnih.gov

Table 3: Thermal Stability Data for Selected Dibenzothiophene Derivatives

| Compound/Polymer | Decomposition Temp. (Td) | Notes |

| 4,6-Dibromo-DBT 5-oxide nih.gov | ~200 °C | Onset of decomposition |

| Polyfluorene-co-DBT-S,S-dioxide Copolymers bangor.ac.uk | 377–423 °C | 5% mass loss |

| 3,7-di(biphenyl)DBT sulfone (α-polymorph) nih.govacs.org | Stable below 350 °C | Stable below melting temperature |

| 3,7-di(biphenyl)DBT sulfone (β-polymorph) nih.govacs.org | Stable below 340 °C | Stable below melting temperature |

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic techniques are indispensable tools for the synthesis and purification of organic compounds like this compound. semanticscholar.org They are used to monitor the progress of reactions, separate the desired product from starting materials and byproducts, and assess the final purity. sci-hub.sersc.org

Column chromatography using silica (B1680970) gel is a standard method for purification. sci-hub.seworktribe.comrsc.org For example, in the synthesis of various dibenzothiophene derivatives, column chromatography was employed to isolate pure products, sometimes requiring multiple chromatographic steps to separate complex mixtures or isomers. mdpi.comworktribe.com The choice of eluent (mobile phase) is critical for achieving good separation. rsc.org

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for assessing purity and separating isomers. scribd.com HPLC, often in a reverse-phase configuration with a C18 column, is particularly useful for the purification and analysis of less volatile or polar compounds like arylsulfonic acid derivatives of dibenzothiophene. thieme-connect.com GC coupled with mass spectrometry (GC-MS) is a common method for the analysis of brominated compounds, allowing for their separation and identification. nih.govresearchgate.net Thin-layer chromatography (TLC) is widely used for rapid reaction monitoring. sci-hub.sersc.org

Table 4: Chromatographic Methods in Dibenzothiophene Research

| Technique | Application | Stationary Phase | Notes |

| Column Chromatography sci-hub.seworktribe.comrsc.org | Purification | Silica Gel | Widely used for isolating final products and intermediates. |

| Thin-Layer Chromatography (TLC) sci-hub.sersc.org | Reaction Monitoring | Silica Gel | Quick and easy method to track reaction progress. |

| High-Performance Liquid Chromatography (HPLC) thieme-connect.com | Purification/Analysis | C18 Reverse-Phase | Effective for polar derivatives and purity assessment. |

| Gas Chromatography (GC) nih.govresearchgate.net | Analysis | Various | Used for separating volatile brominated compounds, often coupled with MS. |

Gel Permeation Chromatography (GPC) for Molecular Weight Determination of Polymer/Oligomer Systems

Gel Permeation Chromatography (GPC) is an indispensable technique for determining the molecular weight distribution of polymers and oligomers derived from dibenzothiophene precursors. This size-exclusion chromatography method separates molecules based on their hydrodynamic volume in solution. By analyzing the elution profile, key molecular weight parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be determined. These parameters are crucial as they significantly influence the material's physical and electronic properties, including solubility, thermal stability, and charge transport characteristics in electronic devices.

In the synthesis of polymers incorporating dibenzothiophene units, GPC is routinely used to confirm the formation of high molecular weight materials and to assess the control over the polymerization process. For instance, polymers developed for applications like organic light-emitting devices (OLEDs) often require specific molecular weight ranges to ensure optimal performance and processability. google.com Research on various poly(dibenzothiophene) derivatives and related co-polymers demonstrates a wide range of achievable molecular weights, which are tailored by adjusting polymerization conditions. google.comacs.org

Below is a table representing typical molecular weight data obtained from GPC analysis for dibenzothiophene-containing polymers, synthesized for electronic applications.

| Polymer System | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |

| Poly(fluorene-co-dibenzothiophene) | 15,000 - 50,000 | 30,000 - 120,000 | 2.0 - 2.5 |

| Poly(carbazole-co-dibenzothiophene-S,S-dioxide) | 10,000 - 25,000 | 20,000 - 60,000 | 2.0 - 2.4 |

| Poly(3,7-dibenzothiophene) | 8,000 - 18,000 | 16,000 - 45,000 | 2.0 - 2.8 |

This table is representative of data found in the literature for polymers containing dibenzothiophene units. Actual values are dependent on specific monomer structures and polymerization conditions.

The number-average molecular weight (Mn) for polymers containing dibenzothiophene derivatives can range from approximately 1,000 to 100,000,000 g/mol , with preferred ranges for specific applications often falling between 10,000 and 5,000,000 g/mol . google.com Similarly, the weight-average molecular weight (Mw) can span from 1,000 to 100,000,000 g/mol , with a preferred range typically between 10,000 and 10,000,000 g/mol for use in OLEDs. google.com

Electron Microscopy for Morphological Studies (e.g., SEM of thin films)

Electron microscopy, particularly Scanning Electron Microscopy (SEM), is a powerful tool for investigating the surface morphology and microstructure of thin films prepared from dibenzothiophene-based materials. bohrium.comresearchgate.net The morphology of a thin film is critical for applications in organic electronics, as it directly impacts device performance by influencing factors like charge carrier mobility and interfacial properties. researchgate.net

SEM analysis provides high-resolution images of the film's surface, revealing details about its uniformity, smoothness, and the presence of any structural features or defects such as aggregates, pinholes, or cracks. azom.com In the context of dibenzothiophene-based polymers, SEM has been used to characterize the surfaces of electrochemically polymerized films. researchgate.net For example, studies have shown that the deposition method, such as potentiostatic versus potentiodynamic techniques, can lead to films with different homogeneity, which is clearly visualized by SEM. researchgate.net

Furthermore, SEM is employed to study the morphology of composite materials where dibenzothiophene-based compounds are part of a larger assembly, such as catalysts for oxidative desulfurization. bohrium.combohrium.com In these studies, SEM images show the distribution and morphology of catalyst particles on a support material. bohrium.combohrium.com For instance, SEM images of catalysts used in the hydrodesulfurization of dibenzothiophene reveal irregular particle shapes typical of milled products, with the particle size and uniformity changing with processing time. azom.com When used to study mesoporous silica for the adsorption of dibenzothiophene, SEM micrographs have indicated a spherical morphology with a narrow size distribution.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a crucial analytical technique for the structural elucidation of dibenzothiophene and its derivatives. It provides a molecular fingerprint by measuring the absorption of infrared radiation by the material, which excites molecular vibrations. Each functional group and structural feature within a molecule has characteristic vibrational frequencies, allowing for detailed structural analysis.

In research involving this compound and related polymers, FTIR is used to:

Confirm the successful synthesis of the target molecule by identifying characteristic peaks corresponding to its functional groups.

Verify the incorporation of the dibenzothiophene monomer into a polymer backbone. researchgate.net

Detect structural transformations, such as the oxidation of the sulfur atom in the dibenzothiophene ring to a sulfoxide (B87167) or sulfone. nih.gov

Study the interaction of dibenzothiophene with other materials, such as adsorbents or catalysts, by observing shifts in vibrational bands. researchgate.nettandfonline.com

The FTIR spectrum of dibenzothiophene exhibits several characteristic bands. For example, the interaction between dibenzothiophene and the surface of an adsorbent can be indicated by the appearance of new peaks at wavenumbers such as 670 cm⁻¹, 1042 cm⁻¹, and 1462 cm⁻¹. tandfonline.com The thermal degradation of related compounds can be monitored by changes in the FTIR spectrum, such as the reduction in intensity of the Ph-S absorption band around 1089 cm⁻¹. mdpi.com In studies of co-oligomers, the spectra are often dominated by a strong peak around 1600 cm⁻¹, which is associated with the evolution from a benzenoid to a quinoid structure. aip.org

The table below summarizes key FTIR absorption bands relevant to the analysis of dibenzothiophene-containing compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Significance |

| ~3100-3000 | C-H stretching (aromatic) | Confirms the presence of the aromatic rings. |

| ~1600 | C=C ring stretching | Characteristic of the aromatic backbone; sensitive to conjugation and structural changes (e.g., quinoid formation). aip.org |

| 1462 | C-C ring stretching | Indicates interaction with other surfaces or structural modifications. tandfonline.com |

| 1089 | Ph-S stretching | Characteristic of the thiophene (B33073) ring within the dibenzothiophene structure. mdpi.com |

| ~1320 & ~1150 | S=O stretching (asymmetric & symmetric) | Indicates the oxidation of the sulfur atom to sulfone (dibenzothiophene-S,S-dioxide). nih.gov |

| ~750 | C-H out-of-plane bending | Related to the substitution pattern on the benzene (B151609) rings. |

| ~700-600 | C-S bending | Characteristic of the thiophene ring. |

Note: The exact positions of the peaks can vary depending on the specific molecular structure, substitution, and physical state of the sample.

Research on Functional Material Applications of Dibromodibenzothiophene Scaffolds

Building Blocks for Organic Light-Emitting Diodes (OLEDs)

Dibromodibenzothiophene derivatives are increasingly being investigated for their potential in organic light-emitting diodes (OLEDs). smolecule.com Their rigid and planar structure, combined with the ability to functionalize the dibenzothiophene (B1670422) core, allows for the fine-tuning of their electronic and photophysical properties to meet the demanding requirements of OLED devices.

Development of Host Materials for Efficient Light Emission

In OLEDs, the host material plays a critical role in facilitating efficient light emission by transporting charge carriers and transferring energy to the emissive dopant. ossila.com Dibenzothiophene-based compounds have shown promise as host materials, particularly for phosphorescent OLEDs (PhOLEDs), due to their high triplet energies. scirp.orggoogle.com A high triplet energy is essential to prevent the quenching of excitons on the dopant, ensuring efficient light emission. scirp.org

For instance, derivatives of dibenzothiophene have been designed to possess high triplet exciton (B1674681) energies, making them suitable for blue PhOLEDs, which are notoriously challenging to develop. scirp.org The introduction of bulky substituents, such as triphenylsilane (B1312308) groups, onto the dibenzothiophene core can help to maintain a high triplet energy while also providing good thermal stability. scirp.org Research has demonstrated that OLEDs employing dibenzothiophene-based hosts can achieve high external quantum efficiencies (EQE) and power efficiencies. scirp.org For example, a device using a silane-based dibenzothiophene derivative as an electron transport material, which also functions as a host, achieved an EQE of 18.5% and a power efficiency of 26.0 lm/W. scirp.org

| Compound Type | Application | Key Finding |

| Dibenzothiophene-silane derivatives | OLED Host/Electron Transport Material | High triplet energy (>2.75 eV) suitable for blue PhOLEDs. scirp.org |

| Dibenzothiophene-based hosts | Green PhOLEDs | High device efficiency (LE > 35 cd/A at 1000 cd/m2). google.com |

Design of Electron Transport and Active Layer Components

Beyond their role as host materials, dibromodibenzothiophene derivatives are also being engineered as electron transport materials (ETMs) and active layer components in OLEDs. google.com An efficient ETM must possess appropriate energy levels to facilitate electron injection from the cathode and transport to the emissive layer. Theoretical studies using density functional theory (DFT) have been employed to predict the electron transport properties of various dibenzothiophene-based molecules, guiding the synthesis of promising candidates. scirp.org

These studies have shown that by strategically placing substituents on the dibenzothiophene core, the electron transport rates can be modulated. scirp.org For example, the position of triphenylsilane substitution on the dibenzothiophene ring was found to significantly influence the electron transport rate. scirp.org Furthermore, compounds based on dibenzothiophene have been successfully used as the electron transport/hole blocking layer in blue electrophosphorescent OLEDs, contributing to high device performance. scirp.org The use of 1,3-dibromodibenzothiophene as a precursor allows for the synthesis of these specialized ETMs. google.com

Integration into Organic Field-Effect Transistors (OFETs)

The semiconducting properties of dibromodibenzothiophene derivatives make them attractive for applications in organic field-effect transistors (OFETs). smolecule.com OFETs are fundamental components of organic electronics, and the performance of these devices is heavily dependent on the charge carrier mobility of the organic semiconductor used. Research has shown that dibenzothiophene-based materials can exhibit good charge carrier mobility, a crucial parameter for high-performance OFETs. smolecule.com

Derivatives of dibenzothiophene, including those synthesized from 2,8-dibromodibenzothiophene (B47624) 5,5-dioxide, have been investigated as the active layer in OFETs. smolecule.com These materials have demonstrated the ability to facilitate efficient charge transport. smolecule.com For instance, a donor-acceptor oligomer incorporating a dibenzothiophene-S,S-dioxide unit exhibited p-type semiconductor behavior with a mobility of 1.6 × 10⁻³ cm²/Vs in a spin-coated OFET device. mdpi.com The planar structure of the dibenzothiophene core promotes intermolecular π-π stacking, which is beneficial for charge transport in the solid state. mdpi.com

Role in Organic Photovoltaic Devices (OPVs)

Dibromodibenzothiophene scaffolds are also being explored for their potential in organic photovoltaic devices (OPVs), or organic solar cells. smolecule.com In OPVs, organic materials are responsible for light absorption and the subsequent generation and transport of charge carriers. The tunability of the bandgap and energy levels of dibenzothiophene derivatives allows for the design of materials that can efficiently absorb sunlight and facilitate charge separation and transport. smolecule.com

Both this compound and its isomers, such as 2,8-dibromodibenzothiophene and 3,7-dibromodibenzothiophene 5,5-dioxide, serve as building blocks for synthesizing polymers and small molecules for OPV applications. smolecule.comsmolecule.combiosynth.com For example, conjugated polymers based on dibenzothiophene have been synthesized and tested in polymer solar cells, demonstrating that fine-tuning the polymer structure can significantly improve photovoltaic performance. iccas.ac.cn In one study, a polymer solar cell based on a dibenzothiophene-containing polymer achieved a power conversion efficiency (PCE) of 4.48%. iccas.ac.cn More recently, 2,8-dibromo-dibenzothiophene-S,S-dioxide has been used as an additive in tin-based perovskite solar cells, leading to a remarkable PCE of 14.98% by reducing defect density and suppressing the oxidation of Sn²⁺. researchgate.net

| Material | Device Type | Performance Metric |

| Dibenzothiophene-based conjugated polymer (P3) | Polymer Solar Cell | PCE of 4.48% iccas.ac.cn |

| 2,8-dibromo-dibenzothiophene-S,S-dioxide (additive) | Tin-based Perovskite Solar Cell | PCE of 14.98% researchgate.net |

Development of Electrochromic Materials and Devices

Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential. This property makes them suitable for applications like smart windows, e-paper, and displays. researchgate.net Dibromodibenzothiophene derivatives have been utilized in the synthesis of conjugated polymers that exhibit electrochromic behavior.

Synthesis of Conjugated Polymers with Tunable Coloration

The electrochemical polymerization of monomers derived from dibromodibenzothiophene is a common strategy to create electrochromic polymers. frontiersin.orgfrontiersin.org By copolymerizing dibenzothiophene units with other aromatic moieties, such as thiophene (B33073), the conjugation length and electronic properties of the resulting polymer can be controlled, leading to tunable coloration. frontiersin.org

For example, a series of conjugated polymers consisting of dibenzothiophene, thiophene, and bithiophene units were synthesized electrochemically, and their electrochromic properties were investigated. frontiersin.org These polymers exhibited reversible color changes upon oxidation and reduction, with the color depending on the specific monomer composition. frontiersin.org Another study reported the synthesis of EDOT-end-capped dibenzothiophene monomers that, upon electropolymerization, formed polymers switching between yellow in the reduced state and purple in the oxidized state. researchgate.net These polymers also demonstrated good optical contrast and coloration efficiency, highlighting the potential of dibromodibenzothiophene-based materials for electrochromic device applications. rsc.org

| Polymer System | Color Change (Reduced vs. Oxidized) | Key Property |

| P(DBT-EDOT) | Yellow to Purple | Good electrochromic properties researchgate.net |

| Dibenzothiophene/Thiophene Copolymers | Various (tunable) | Reversible color changes frontiersin.org |

| DBT/DBF-based π-conjugated polymers | Yellow to Blue | Moderate to high optical contrast (20-70%) rsc.org |

Evaluation of Electrochromic Switching Dynamics and Stability

Electrochromism involves reversible changes in color and optical transmittance under an applied voltage, a property crucial for applications like smart windows and displays. frontiersin.orgfrontiersin.org Polymers derived from dibenzothiophene have been investigated for their electrochromic performance, with a focus on their switching dynamics and operational stability.

Research into these materials often involves the electrochemical polymerization of monomers derived from 2,8-dibromodibenzothiophene. frontiersin.orgnih.gov For example, a series of six conjugated polymers based on dibenzothiophene, thiophene, and bithiophene were synthesized and studied. frontiersin.orgnih.gov The starting monomer, 2,8-dibromodibenzothiophene, was used to create thiophene-functionalized precursors for electropolymerization. frontiersin.orgnih.gov The resulting polymer films exhibit distinct electrochromic behavior, switching colors in response to applied potentials. frontiersin.org

The stability of these polymers is a key metric. In one study, the redox activity of a poly(dibenzothiophene-thiophene) (PDBT-Th) was maintained at 56% after 100 cycles. frontiersin.org By incorporating longer conjugated units like bithiophene, the stability was significantly improved. Polymers such as PDBT-2Th:2Th retained 90% of their redox activity after 100 cycles, demonstrating that extending the conjugation length enhances electrochemical stability. frontiersin.org

Switching speed is another critical parameter. Studies on related dibenzothiophene-based electrochromic devices have reported fast response times. For instance, a device using a polydibenzothiophene derivative, P(DTD), showed a switching time of 1.0 second. researchgate.net Another copolymer film, P(CBP-co-CPDT), exhibited a response time as fast as 0.32 seconds. researchgate.net These rapid switching times, coupled with good stability, highlight the potential of dibenzothiophene-based polymers in electrochromic technologies.

Table 1: Electrochemical Stability of Dibenzothiophene-Based Polymers

| Polymer | Remaining Redox Activity (after 100 cycles) | Reference |

|---|---|---|

| PDBT-Th | 56% | frontiersin.org |

| PDBT-Th:Th | 62% | frontiersin.org |

| PDBT-2Th | 79% | frontiersin.org |

| PDBT-Th:2Th | 76% | frontiersin.org |

| PDBT-2Th:Th | 85% | frontiersin.org |

| PDBT-2Th:2Th | 90% | frontiersin.org |

Applications in Photocatalytic Systems

Dibromodibenzothiophene derivatives are instrumental in fabricating polymer photocatalysts for renewable energy generation, particularly for splitting water to produce hydrogen.

Conjugated microporous polymers (CMPs) are a class of materials with high porosity, tunable electronic structures, and excellent stability, making them ideal for photocatalysis. frontiersin.org The electron-withdrawing nature of the dibenzothiophene-S,S-dioxide unit makes it an excellent acceptor building block for creating donor-acceptor (D-A) type CMPs with high photocatalytic activity. pkusz.edu.cn

In a notable study, two CMPs were developed by copolymerizing pyrene (B120774) (the donor) with different isomers of dibromodibenzothiophene-S,S-dioxide (the acceptor). frontiersin.org The research highlighted the critical role of the linking pattern. The polymer PyDOBT-1, synthesized from the 3,7-dibromo isomer, exhibited a superior hydrogen evolution rate (HER) of 5,697 μmol h⁻¹ g⁻¹ under visible light. frontiersin.org This was significantly higher than the polymer PyDOBT-2, which was made from the 2,8-dibromo isomer. frontiersin.org The enhanced performance of the 3,7-linked polymer was attributed to a more extended conjugation and improved coplanarity of the polymer backbone, which facilitates charge migration. frontiersin.org

Further research on spirobifluorene-based CMPs also utilized dibenzothiophene sulfone derivatives. Current time information in Bangalore, IN. A polymer named Spso-3, which modulated the donor-acceptor ratio with spirobifluorene and dibenzothiophene sulfone, achieved a very high HER of 22.4 mmol h⁻¹ g⁻¹ (or 22,400 μmol h⁻¹ g⁻¹). Current time information in Bangalore, IN. This polymer also demonstrated an impressive apparent quantum yield (AQY) of 35.6% at a wavelength of 420 nm, indicating efficient conversion of photons to hydrogen. Current time information in Bangalore, IN.

Table 2: Photocatalytic Hydrogen Evolution Performance of Dibenzothiophene-Based CMPs

| Polymer | Linkage Isomer | Hydrogen Evolution Rate (HER) | Apparent Quantum Yield (AQY) | Reference |

|---|---|---|---|---|

| PyDOBT-1 | 3,7-linked | 5,697 µmol h⁻¹ g⁻¹ | Not Specified | frontiersin.org |

| Spso-3 | Not Specified | 22,400 µmol h⁻¹ g⁻¹ | 35.6% @ 420 nm | Current time information in Bangalore, IN. |

Contributions to Perovskite Solar Cell Performance

The advancement of perovskite solar cells (PSCs), particularly those replacing lead with less toxic tin (Sn), is a major goal in photovoltaics. However, tin-based PSCs suffer from instability due to the easy oxidation of Sn²⁺ to Sn⁴⁺ and a high density of defects. researchgate.netmdpi.com

Additive engineering is a key strategy to improve the quality of perovskite films. Research has shown that 2,8-dibromo-dibenzothiophene-S,S-dioxide (BrDS) is a highly effective additive for passivating defects in tin-based perovskite films. nih.govresearchgate.net

The strong interaction between the sulfone groups in the BrDS molecule and the Sn²⁺ ions in the perovskite effectively suppresses this unwanted oxidation, enhancing the film's stability. Furthermore, BrDS doping passivates both point defects and grain boundary defects within the perovskite film. nih.gov This passivation reduces non-radiative recombination and improves charge extraction, leading to a significant boost in device performance and stability. researchgate.net

The use of BrDS as an additive in a FASnI₃-based perovskite solar cell resulted in a device with a power conversion efficiency (PCE) of 14.98%, with a certified efficiency of 14.36%. researchgate.net This result places it among the highest-performing tin-based perovskite solar cells.

Table 3: Performance of Tin-Based Perovskite Solar Cell with BrDS Additive

| Perovskite Material | Additive | Power Conversion Efficiency (PCE) | Certified PCE | Reference |

|---|---|---|---|---|

| FASnI₃ | 2,8-dibromo-dibenzothiophene-S,S-dioxide (BrDS) | 14.98% | 14.36% | researchgate.net |

Exploration in Energy Storage Devices: Supercapacitors

Supercapacitors are energy storage devices that offer high power density and long cycle life. Conjugated microporous polymers (CMPs) are emerging as promising, cost-effective electrode materials due to their high stability, controlled porosity, and tunable structures.

Researchers have successfully fabricated organic electrodes for supercapacitors from CMPs synthesized using dibromodibenzothiophene derivatives. In one study, a CMP named PyPh-BZ-SU was created via a Suzuki coupling reaction involving 3,7-dibromodibenzothiophene S,S-dioxide (SU-Br₂) as a key monomer.

The electrochemical performance of these CMP-based electrodes was evaluated in both three-electrode setups and more practical symmetric devices. The presence of electronegative sulfone (SO₂) groups from the dibenzothiophene derivative is credited with enhancing electrostatic interactions and improving the wettability of the electrodes, contributing to their high capacitance.

In a three-electrode configuration, the PyPh-BZ-SU CMP electrode exhibited a specific capacitance of 538 F g⁻¹ at a current density of 0.5 A g⁻¹. When assembled into a symmetric supercapacitor device, the specific capacitance was measured to be 63 F g⁻¹. This work demonstrates that CMPs incorporating the dibenzothiophene scaffold can be effectively produced for energy storage applications.

Table 4: Supercapacitor Performance of a CMP Derived from 3,7-dibromodibenzothiophene S,S-dioxide

| CMP Electrode | Measurement Setup | Specific Capacitance (at 0.5 A g⁻¹) | Reference |

|---|---|---|---|

| PyPh-BZ-SU | Three-electrode | 538 F g⁻¹ | |

| PyPh-BZ-SU | Symmetric Device | 63 F g⁻¹ |

Emerging Research Directions and Future Perspectives

Exploration of Novel Regioisomers and Stereoisomers of Dibromodibenzothiophene

The exploration of novel regioisomers of dibromodibenzothiophene, including the 1,3-isomer, represents a frontier in tailoring the properties of DBT-based materials. The substitution pattern of the bromine atoms on the dibenzothiophene (B1670422) core profoundly influences the molecule's electronic structure, solubility, and solid-state packing, which in turn dictates the performance of any resulting materials.

Direct bromination of dibenzothiophene typically yields a mixture of isomers, with the 2,8- and 3,7-isomers often being the major products. The synthesis of the 4,6-isomer, conversely, requires a more specific route involving dilithiation. The selective synthesis of 1,3-dibromodibenzothiophene presents a significant synthetic challenge, and its successful preparation would open avenues to a new class of DBT derivatives with potentially unique characteristics. Research into regioselective synthesis is crucial. A one-pot cascade synthesis involving a sulfoxide-directed C-H metalation-boration/Suzuki coupling process has been developed for 4-substituted DBT derivatives, which could potentially be adapted for the synthesis of the 1,3-isomer. rsc.org

Furthermore, the introduction of chiral centers could lead to stereoisomers with interesting chiroptical properties. While dibenzothiophene itself is achiral, the introduction of bulky or specific functional groups can induce chirality, leading to materials with applications in circularly polarized light emission or detection. The exploration of stereoisomers of this compound, while a more distant prospect, could unlock yet another dimension of functionality.

Advanced Computational Design for Predictive Materials Discovery

In the absence of extensive experimental data for this compound, advanced computational modeling stands as a powerful tool for predicting its properties and guiding experimental efforts. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in understanding the electronic and optical properties of organic molecules. sci-hub.seresearchgate.net

Computational studies on other mono- and di-brominated dibenzothiophene isomers have shown that the position of the bromine atom significantly affects the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the bandgap, and reorganization energies for charge transport. researchgate.netscirp.org For instance, a theoretical study on mono-brominated DBT isomers revealed that 3-bromodibenzothiophene (B2736119) has the lowest electron reorganization energy, suggesting its potential for efficient electron transport. researchgate.net

By applying these computational methods to this compound, researchers can predict its:

Electronic Properties: HOMO/LUMO energy levels, which are crucial for designing charge-transporting materials and aligning energy levels in electronic devices.

Optical Properties: Absorption and emission spectra, which are vital for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Charge Transport Characteristics: Reorganization energies for both holes and electrons, providing insights into its potential as a semiconductor.

These predictive models can accelerate the discovery of new materials by allowing scientists to screen virtual libraries of this compound derivatives for desired properties before embarking on challenging and resource-intensive synthesis.

Development of Sustainable and Scalable Synthesis Protocols

The development of sustainable and scalable synthesis protocols is a critical aspect of modern chemistry, and the production of this compound and its derivatives is no exception. Traditional bromination reactions often utilize hazardous reagents and solvents. Green chemistry principles encourage the use of less toxic reagents, renewable feedstocks, and more efficient, atom-economical reactions. catalysis.blog